N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQANQRECFHDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolopyrimidine core is replaced by the fluorobenzyl moiety.
Attachment of the Cyclopropanecarboxamide Moiety: This step usually involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, chromatography, or other purification methods to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core or the fluorobenzyl group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the structure can enhance potency and selectivity against cancer targets .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that similar pyrazolo derivatives can modulate neurotransmitter systems and exhibit anticonvulsant activity. The presence of the fluorobenzyl group may enhance blood-brain barrier permeability, making it a candidate for treating neurological disorders such as epilepsy and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine core can lead to significant changes in biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and improved membrane permeability |
| Substitution on the benzyl ring | Enhanced binding affinity to target enzymes |
| Variation in cyclopropane moiety | Altered metabolic stability and bioavailability |
Research has shown that specific substitutions can lead to enhanced efficacy against targeted pathways involved in disease mechanisms .
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo derivatives demonstrated that compounds with a 4-fluorobenzyl group exhibited higher cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts. The study utilized MTT assays to quantify cell viability and revealed a dose-dependent response .
Case Study 2: Neuroprotective Properties
In a preclinical model of epilepsy, a derivative of this compound was shown to significantly reduce seizure frequency when administered alongside standard anticonvulsants. Behavioral assays indicated improved cognitive function and reduced neuronal damage in treated subjects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the cyclopropanecarboxamide moiety may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Impact on Bioactivity: The target compound’s cyclopropanecarboxamide group may reduce oxidative metabolism compared to bulkier substituents like chromenone in Example 53 .
Fluorine Substitution :
- Both the target compound and Example 53 incorporate fluorine atoms (4-fluorobenzyl vs. 3-fluorophenyl), which enhance membrane permeability and metabolic resistance. However, Example 53’s dual fluorine substitution may increase steric hindrance, affecting binding kinetics .
Physicochemical Properties :
- The target compound lacks reported melting point data, but Example 53’s MP (175–178°C) suggests moderate crystallinity, likely due to hydrogen bonding from the benzamide group .
- Compound 3b’s piperazine and acrylamide groups likely improve aqueous solubility compared to the target compound’s cyclopropane .
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, known for its diverse pharmacological activities.
Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in various cancers. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies : The compound exhibited significant inhibitory effects on CDK activity, leading to reduced proliferation of cancer cell lines .
- In vivo studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It demonstrated moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are involved in the inflammatory response. The IC50 values for COX-II inhibition were noted to be in the range of 0.52–22.25 μM, indicating potential use in treating inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : A study involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent response with significant cell death observed at higher concentrations .
- Inflammation Model : In an experimental model of inflammation, the compound was administered to mice with induced paw edema. Results indicated a 64.28% inhibition of inflammation compared to 57.14% for the standard drug Celecoxib .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
